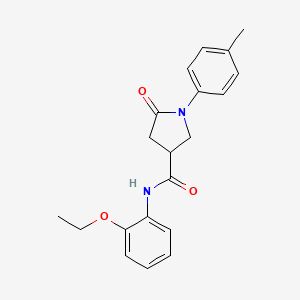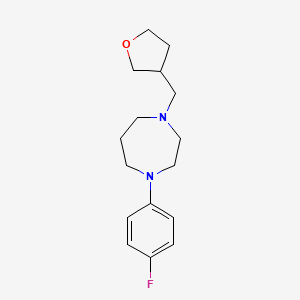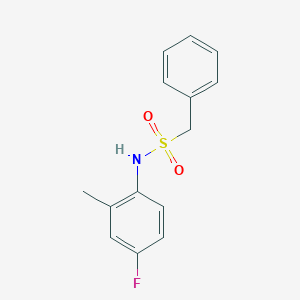
N-(4-chloro-2-fluorophenyl)-N'-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-N'-(2-methoxyphenyl)urea, commonly known as CFMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a urea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of CFMU is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. CFMU has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. Additionally, CFMU has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
CFMU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. CFMU has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Additionally, CFMU has been shown to modulate the immune system and can suppress the activity of certain immune cells.
実験室実験の利点と制限
CFMU has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. Additionally, CFMU has been shown to have low toxicity and can be used at relatively high concentrations without causing cell death. However, one limitation of CFMU is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on CFMU. One area of interest is the development of CFMU derivatives with improved solubility and potency. Additionally, CFMU could be further studied for its potential use in combination with other anti-cancer or neuroprotective agents. Finally, CFMU could be studied for its potential use in treating autoimmune diseases, given its immunomodulatory effects.
Conclusion:
In conclusion, CFMU is a urea derivative that has gained significant attention in the scientific community for its potential applications in various research fields. Its synthesis method has been optimized for research purposes, and it has been extensively studied for its biochemical and physiological effects. CFMU has several advantages for use in lab experiments, but also has limitations related to its solubility. There are several potential future directions for research on CFMU, including the development of derivatives with improved properties and further study of its potential use in treating cancer, neurodegenerative diseases, and autoimmune diseases.
合成法
CFMU can be synthesized through a multi-step process involving the reaction of 4-chloro-2-fluoroaniline with 2-methoxyphenyl isocyanate in the presence of a base. The resulting intermediate is then treated with a reducing agent to form the final product, CFMU. The synthesis of CFMU has been optimized to improve the yield and purity of the compound for research purposes.
科学的研究の応用
CFMU has been extensively studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. CFMU has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CFMU has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-20-13-5-3-2-4-12(13)18-14(19)17-11-7-6-9(15)8-10(11)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLSJUMOZAXICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide](/img/structure/B5403104.png)

![7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5403110.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)

![8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5403134.png)



![5-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5403158.png)

![(3S*,4R*)-3-methoxy-1-[(2,7,8-trimethylquinolin-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5403172.png)
![1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5403174.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopentanol](/img/structure/B5403193.png)